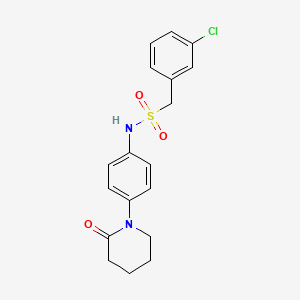
1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MLN4924 and is a selective inhibitor of NEDD8-activating enzyme (NAE).
Scientific Research Applications
Structural Analysis and Supramolecular Assembly
A study focused on the structural analysis of nimesulidetriazole derivatives, closely related to the chemical structure , revealed insights into their supramolecular assembly. The research highlighted the impact of substitution on the crystal structures, intermolecular interactions, and the formation of various dimensional frameworks through hydrogen bonding and other interactions. This structural understanding is pivotal for the development of pharmaceutical compounds and materials science applications (Dey et al., 2015).
Synthesis and Chemical Reactivity
Another research avenue explored the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through cyclisation reactions, demonstrating the chemical reactivity and potential for creating various sulfonamide derivatives with significant pharmaceutical relevance (Craig et al., 2000).
Microbial Reduction for Chiral Intermediates
Research on microbial cultures has shown their capability to catalyze the reduction of compounds similar to 1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide, producing chiral intermediates essential for synthesizing more complex molecules, such as beta-receptor antagonists (Patel et al., 1993).
Ring Expansion Reactions
Investigations into ring expansion reactions of related methanesulfonates have provided insights into the synthetic pathways that can be utilized to create novel organic compounds, showcasing the versatility of sulfonamide derivatives in organic synthesis (Harada et al., 1993).
Mechanism of Action
Target of Action
A structurally similar compound, apixaban, is known to inhibitblood coagulation factor Xa
Mode of Action
The exact mode of action of this compound is currently unknown. For the structurally similar compound apixaban, it binds to factor Xa, inhibiting its activity and thus preventing blood coagulation . If our compound has a similar target, it might also act as an inhibitor, but this is purely speculative at this point.
Biochemical Pathways
Without specific information on the target of this compound, it’s challenging to determine the exact biochemical pathways it affects. If it does indeed target factor Xa like apixaban, it would impact the coagulation cascade , a series of reactions that ultimately helps form a clot to prevent excessive bleeding .
Pharmacokinetics
The structurally similar compound apixaban has good oral bioavailability , suggesting that our compound might have similar properties
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its target and mode of action. If it acts similarly to apixaban, it could prevent the formation of blood clots by inhibiting factor Xa .
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-5-3-4-14(12-15)13-25(23,24)20-16-7-9-17(10-8-16)21-11-2-1-6-18(21)22/h3-5,7-10,12,20H,1-2,6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYUGHPSZVPLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)
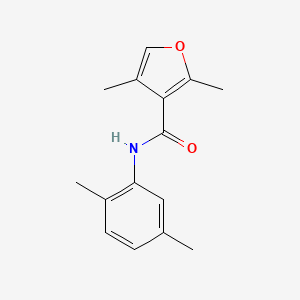
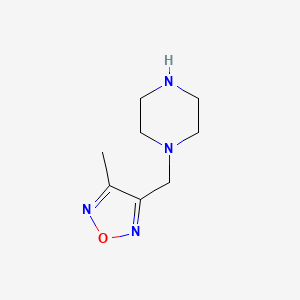

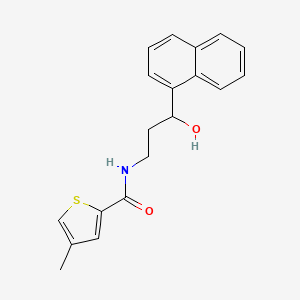

![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2430214.png)
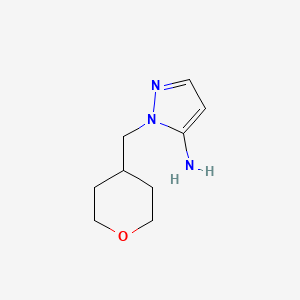
![5-((4-Ethoxy-3-methoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430218.png)
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2430220.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2430224.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2430226.png)
![N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2430227.png)